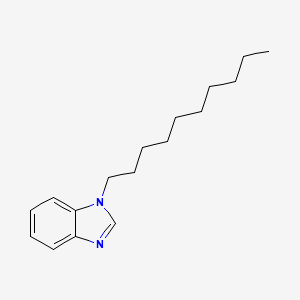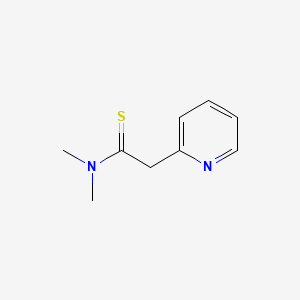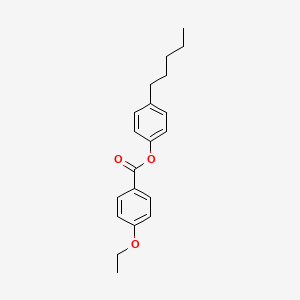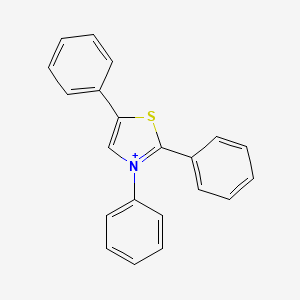
2,3,5-Triphenyl-1,3-thiazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Triphenyl-1,3-thiazol-3-ium is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triphenyl-1,3-thiazol-3-ium typically involves the reaction of thioamides with α-haloketones. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Triphenyl-1,3-thiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Applications De Recherche Scientifique
2,3,5-Triphenyl-1,3-thiazol-3-ium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,5-Triphenyl-1,3-thiazol-3-ium involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparaison Avec Des Composés Similaires
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: 2,3,5-Triphenyl-1,3-thiazol-3-ium stands out due to its unique substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its triphenyl substitution enhances its stability and potential for diverse applications compared to other thiazole derivatives .
Propriétés
Numéro CAS |
47283-91-0 |
|---|---|
Formule moléculaire |
C21H16NS+ |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2,3,5-triphenyl-1,3-thiazol-3-ium |
InChI |
InChI=1S/C21H16NS/c1-4-10-17(11-5-1)20-16-22(19-14-8-3-9-15-19)21(23-20)18-12-6-2-7-13-18/h1-16H/q+1 |
Clé InChI |
ILLLMRBZLPYBIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C[N+](=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


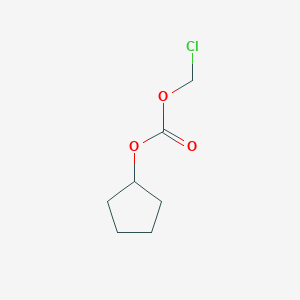
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)

![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
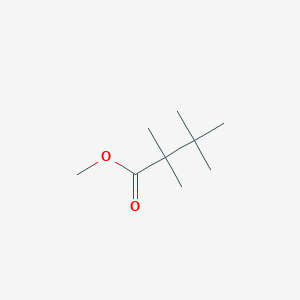
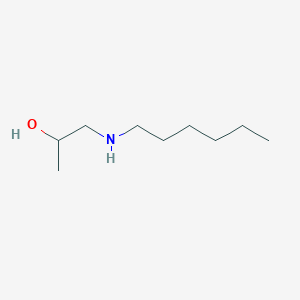
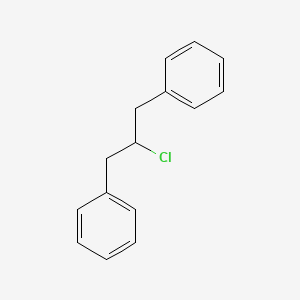
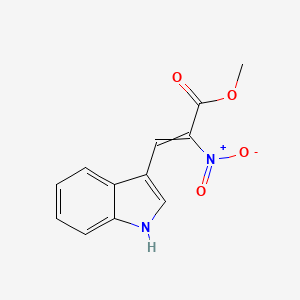
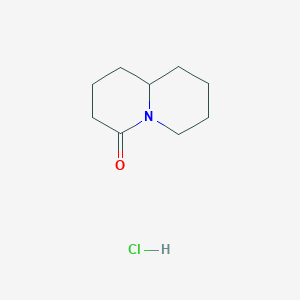

![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
